molecular formula C10H9BrFN3 B1276593 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine CAS No. 1001757-56-7

4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine

Cat. No. B1276593
CAS RN: 1001757-56-7
M. Wt: 270.1 g/mol
InChI Key: QFZUXIIBOIRIPL-UHFFFAOYSA-N
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Description

4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine, also known as 4BF-PYZ, is an organic compound that belongs to the class of pyrazolamines. It is a heterocyclic compound that contains both nitrogen and bromine atoms and is synthesized from the reaction of 4-bromo-1-(2-fluorobenzyl)pyrazole and ethylenediamine. The compound has been extensively studied due to its diverse applications in scientific research.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

The synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives has been described, with some compounds showing remarkable analgesic activity in mice. Additionally, these compounds exhibited moderate hypotensive, bradycardiac, antiinflammatory activities in rats, infiltration anesthesia in mice, and weak platelet antiaggregating activity in vitro (Bondavalli et al., 1988).

Antibacterial Potential

A study synthesized pyrazole Schiff bases, including a compound related to 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine, and tested their ability to inhibit the growth of C. albicans and Gram-negative bacteria. It was noted that these compounds could be used as potential antibacterial agents (Feng et al., 2018).

Structural and Conformational Analysis

A study on 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which shares structural similarities with this compound, highlighted its crystallographic and conformational analysis. This study provided insights into the molecular structure and conformations, crucial for understanding the compound's properties and potential applications (Yang et al., 2021).

Synthesis of New Compounds

Another research focused on the synthesis of bromobenzoic acids, which are structurally related to this compound. This study explored the regioselective amination process, contributing to the development of new chemical compounds with potential applications in various fields (Wolf et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Additionally, the presence of the bromine atom could make it potentially hazardous to human health .

Future Directions

The future directions for the study and use of this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

4-bromo-1-[(2-fluorophenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFN3/c11-8-6-15(14-10(8)13)5-7-3-1-2-4-9(7)12/h1-4,6H,5H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZUXIIBOIRIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701213582
Record name 4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1001757-56-7
Record name 4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001757-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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